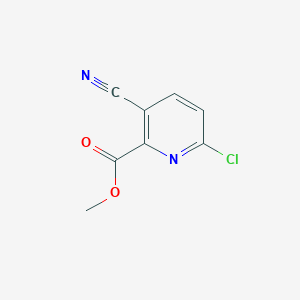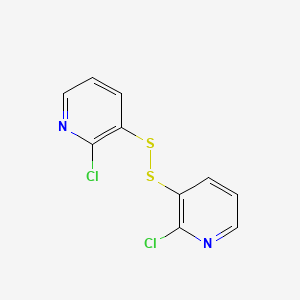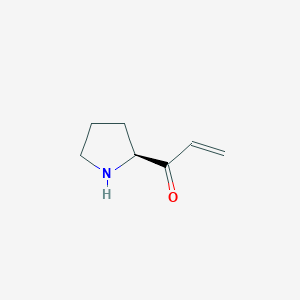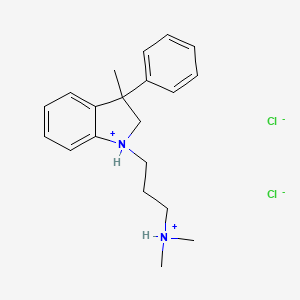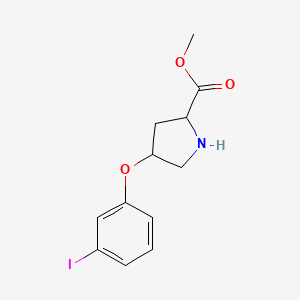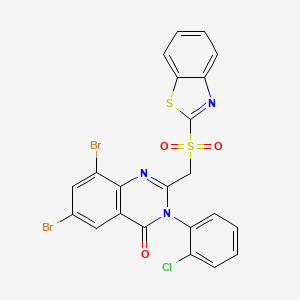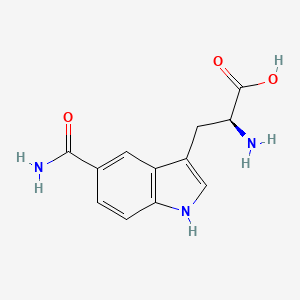
(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid is a complex organic compound featuring an indole moiety. Indole derivatives are significant in various biological processes and are commonly found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while reduction can yield the corresponding amine .
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c13-9(12(17)18)4-7-5-15-10-2-1-6(11(14)16)3-8(7)10/h1-3,5,9,15H,4,13H2,(H2,14,16)(H,17,18)/t9-/m0/s1 |
Clave InChI |
PWWXNUGNXKNXSG-VIFPVBQESA-N |
SMILES isomérico |
C1=CC2=C(C=C1C(=O)N)C(=CN2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



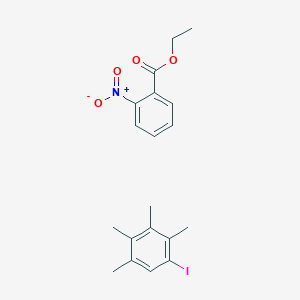
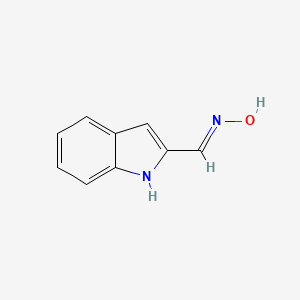

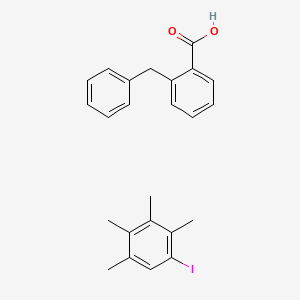
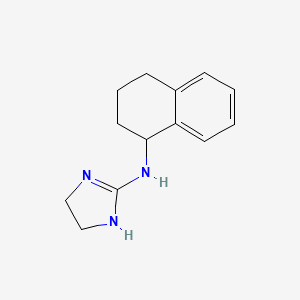
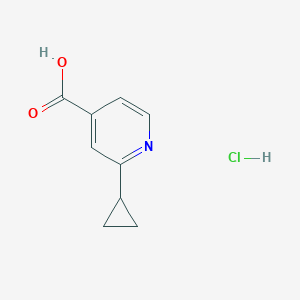
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12814839.png)
